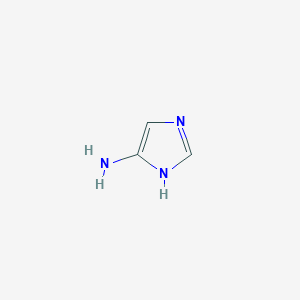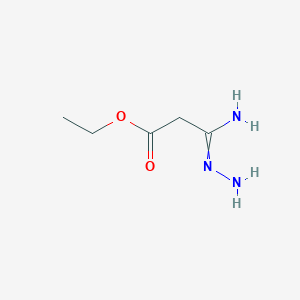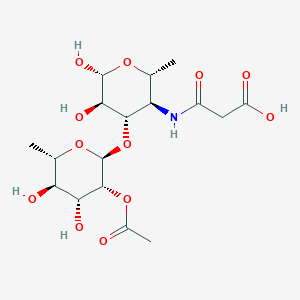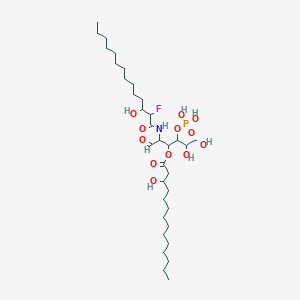
Dfhtdtd-pglu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dfhtdtd-pglu is a novel compound that has recently gained attention in the field of scientific research. It is a synthetic peptide with a unique structure that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of Dfhtdtd-pglu is not fully understood, but it is believed to act through various pathways. It has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also modulates the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it has been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Dfhtdtd-pglu has been shown to have various biochemical and physiological effects. It has been shown to increase the production of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. It also regulates the levels of various cytokines and chemokines, which are involved in the immune response. Additionally, it has been shown to regulate the levels of various hormones, such as insulin and glucagon, which are involved in glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dfhtdtd-pglu has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable and can be stored for extended periods without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Dfhtdtd-pglu. One area of interest is its potential application in cancer therapy. It has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and memory, and further research is needed to explore its potential as a therapeutic agent for these diseases. Additionally, further research is needed to understand its mechanism of action and to design experiments to study its effects in more detail.
Conclusion:
In conclusion, Dfhtdtd-pglu is a novel compound that has shown promising results in various scientific research fields. Its unique structure and mechanism of action make it an attractive candidate for further research. Further studies are needed to explore its potential applications in cancer therapy, neurodegenerative diseases, and other areas of scientific research.
Métodos De Síntesis
Dfhtdtd-pglu is a synthetic peptide that is synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Dfhtdtd-pglu has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in cancer research, neuroscience, and immunology. In cancer research, Dfhtdtd-pglu has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience, it has been shown to improve cognitive function and memory. In immunology, it has been shown to modulate the immune response and reduce inflammation.
Propiedades
Número CAS |
146452-52-0 |
|---|---|
Nombre del producto |
Dfhtdtd-pglu |
Fórmula molecular |
C34H65FNO12P |
Peso molecular |
729.9 g/mol |
Nombre IUPAC |
[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C34H65FNO12P/c1-3-5-7-9-11-13-15-17-19-21-26(39)23-30(42)47-32(33(29(41)25-38)48-49(44,45)46)27(24-37)36-34(43)31(35)28(40)22-20-18-16-14-12-10-8-6-4-2/h24,26-29,31-33,38-41H,3-23,25H2,1-2H3,(H,36,43)(H2,44,45,46) |
Clave InChI |
ULIMTPICUVZAJC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)OC(C(C=O)NC(=O)C(C(CCCCCCCCCCC)O)F)C(C(CO)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)OC(C(C=O)NC(=O)C(C(CCCCCCCCCCC)O)F)C(C(CO)O)OP(=O)(O)O)O |
Sinónimos |
2-deoxy-2-(2-fluoro-3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanoyl)-4-O-phosphonoglucopyranose 2-deoxy-2-(2-fluoro-3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanoyl)-4-O-phosphonoglucopyranose, (2S,3R)-isomer DFHTDTD-PGlu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



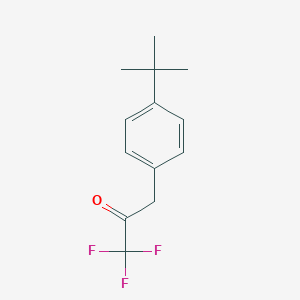

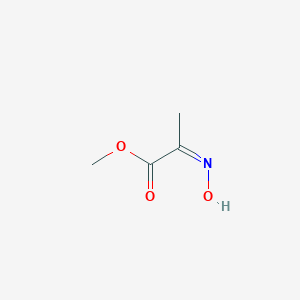
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
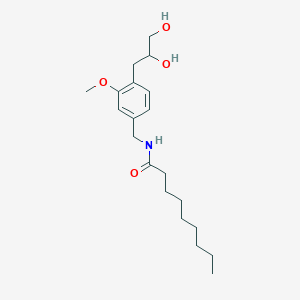
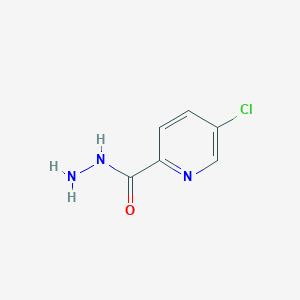
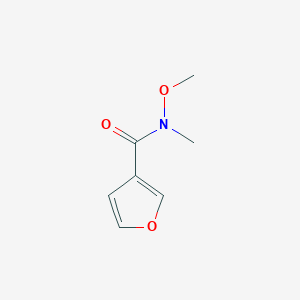
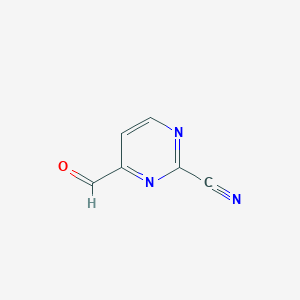
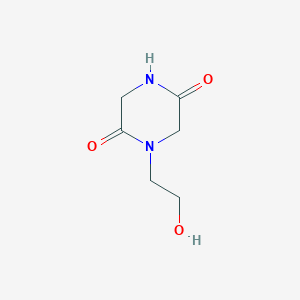
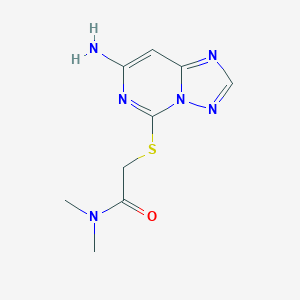
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
